Introduction: A Multifaceted Synthetic Intermediate
Introduction: A Multifaceted Synthetic Intermediate
An In-Depth Technical Guide to 4-[(Trimethylsilyl)ethynyl]benzonitrile
CAS Number: 75867-40-2
This guide provides a comprehensive technical overview of 4-[(trimethylsilyl)ethynyl]benzonitrile, a versatile building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's synthesis, properties, and key applications, with a focus on the scientific principles and practical considerations that underpin its use.
4-[(Trimethylsilyl)ethynyl]benzonitrile is a bifunctional molecule that incorporates a protected alkyne (the trimethylsilyl group) and a cyano group on a benzene ring. This unique combination of functionalities makes it a highly valuable precursor in the synthesis of a wide array of complex organic molecules. The trimethylsilyl (TMS) group serves as a removable protecting group for the terminal alkyne, allowing for selective reactions at other sites of the molecule. The cyano group, a versatile functional group, can be transformed into various other moieties such as amines, carboxylic acids, and tetrazoles, or it can act as an electron-withdrawing group to modulate the electronic properties of the molecule.
Its rigid, linear structure imparted by the ethynyl linkage is particularly sought after in the design of molecules for applications in medicinal chemistry and materials science, where precise control over molecular geometry is crucial for function.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties of 4-[(trimethylsilyl)ethynyl]benzonitrile is essential for its effective use in synthesis and for the characterization of its reaction products.
Table 1: Physicochemical Properties of 4-[(Trimethylsilyl)ethynyl]benzonitrile
| Property | Value | Source |
| CAS Number | 75867-40-2 | |
| Molecular Formula | C₁₂H₁₃NSi | |
| Molecular Weight | 199.32 g/mol | |
| Appearance | Solid | |
| Melting Point | 107-111 °C |
Spectroscopic Data:
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the nine equivalent protons of the trimethylsilyl group around δ 0.25 ppm. The aromatic protons will appear as two doublets in the aromatic region (typically δ 7.2-7.7 ppm), characteristic of a 1,4-disubstituted benzene ring.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides key information about the carbon framework. Expected signals include those for the methyl carbons of the TMS group (around 0 ppm), the two distinct acetylenic carbons, the four aromatic carbons (two of which are quaternary), and the nitrile carbon.
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IR (Infrared) Spectroscopy: The IR spectrum is a valuable tool for identifying the key functional groups. A sharp, strong absorption band around 2230 cm⁻¹ is characteristic of the C≡N (nitrile) stretching vibration. The C≡C (alkyne) stretch is also expected in the region of 2150-2170 cm⁻¹.
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Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern can provide further structural information.
Synthesis: The Sonogashira Coupling
The most common and efficient method for the synthesis of 4-[(trimethylsilyl)ethynyl]benzonitrile is the Sonogashira cross-coupling reaction . This powerful carbon-carbon bond-forming reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.
In the synthesis of 4-[(trimethylsilyl)ethynyl]benzonitrile, 4-iodobenzonitrile is typically reacted with trimethylsilylacetylene.
Reaction Scheme:
Caption: Sonogashira coupling for the synthesis of 4-[(trimethylsilyl)ethynyl]benzonitrile.
Experimental Protocol: A Step-by-Step Guide
The following is a representative, field-proven protocol for the Sonogashira coupling to synthesize 4-[(trimethylsilyl)ethynyl]benzonitrile.
Materials:
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4-Iodobenzonitrile
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Trimethylsilylacetylene
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
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Copper(I) iodide (CuI)
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Triethylamine (Et₃N), freshly distilled
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Anhydrous toluene or tetrahydrofuran (THF)
Procedure:
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Inert Atmosphere: To a flame-dried Schlenk flask, add 4-iodobenzonitrile, Pd(PPh₃)₄ (typically 1-5 mol%), and CuI (typically 2-10 mol%).
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Solvent and Base: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous toluene or THF, followed by freshly distilled triethylamine.
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Addition of Alkyne: Add trimethylsilylacetylene to the reaction mixture via syringe.
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Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the catalysts.
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Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Causality in Experimental Choices:
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Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which would deactivate it. Therefore, maintaining an inert atmosphere is critical for the reaction's success.
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Anhydrous Solvents: Water can interfere with the catalytic cycle and lead to side reactions.
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Base: The base (triethylamine) is crucial for neutralizing the hydrogen iodide (HI) that is formed during the reaction, which would otherwise protonate the alkyne and inhibit the reaction.
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Copper(I) Co-catalyst: Copper(I) iodide facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the overall reaction rate.
Key Applications in Research and Development
The synthetic utility of 4-[(trimethylsilyl)ethynyl]benzonitrile stems from its ability to serve as a versatile building block for more complex molecules with desirable electronic and structural properties.
Medicinal Chemistry and Drug Discovery
The rigid, linear scaffold provided by the ethynylbenzonitrile core is a common feature in the design of various therapeutic agents, particularly kinase inhibitors . The cyano group can act as a hydrogen bond acceptor, interacting with key residues in the active site of enzymes. The alkyne can be deprotected and further functionalized to introduce other pharmacophoric groups.
Workflow for Kinase Inhibitor Synthesis:
Caption: General workflow for synthesizing kinase inhibitors.
Materials Science: Organic Electronics
In the field of organic electronics, molecules with extended π-conjugation are essential for charge transport and light emission. 4-[(Trimethylsilyl)ethynyl]benzonitrile serves as a valuable building block for the synthesis of organic semiconductors used in Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs). The cyano group can tune the electron affinity of the material, while the ethynyl linkage extends the conjugation, influencing the material's optical and electronic properties.
Safety and Handling
4-[(Trimethylsilyl)ethynyl]benzonitrile should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-[(Trimethylsilyl)ethynyl]benzonitrile is a cornerstone of modern organic synthesis, offering a unique combination of functionalities that enable the construction of complex and functionally diverse molecules. Its straightforward synthesis via the Sonogashira coupling and its versatile reactivity make it an indispensable tool for researchers in drug discovery, materials science, and beyond. A thorough understanding of its properties and reaction protocols, as outlined in this guide, is key to unlocking its full synthetic potential.
References
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PubChem. 4-[(trimethylsilyl)ethynyl]benzonitrile. [https://pubchem.ncbi.nlm.nih.gov/compound/4-(trimethylsilyl_ethynyl_benzonitrile]([Link]
![Reaction scheme showing the Sonogashira coupling of 4-iodobenzonitrile with (trimethylsilyl)acetylene to produce 4-[(Trimethylsilyl)ethynyl]benzonitrile.](https://i.imgur.com/u5u6f6j.png)
